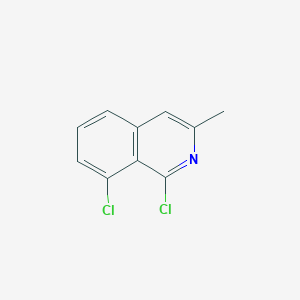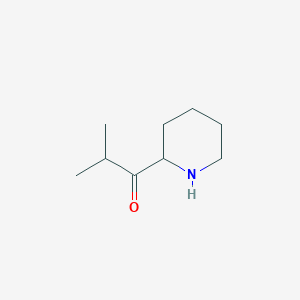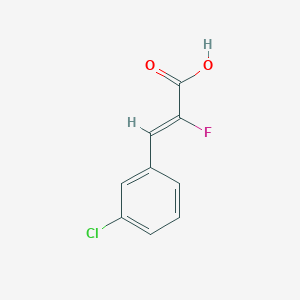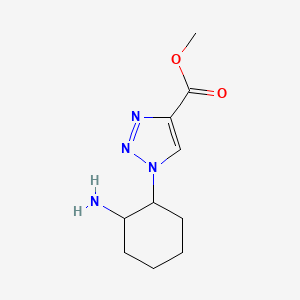
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a cyclohexyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclohexylamine derivative, which is then subjected to a series of reactions to introduce the triazole ring and the ester group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The cyclohexyl group provides steric bulk, which can affect the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: This compound shares the cyclohexyl group but lacks the triazole ring and ester functional group.
1,2,3-Triazole derivatives: These compounds share the triazole ring but may have different substituents, affecting their reactivity and applications.
Uniqueness
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h6-7,9H,2-5,11H2,1H3 |
Clave InChI |
BIMLNQWOBMJBKX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(N=N1)C2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


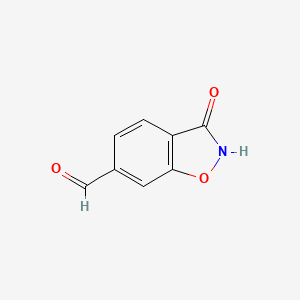

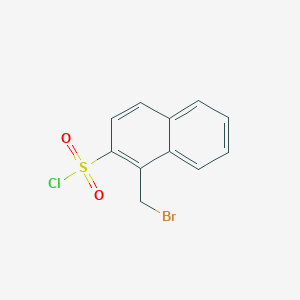
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)

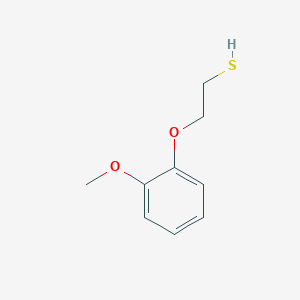
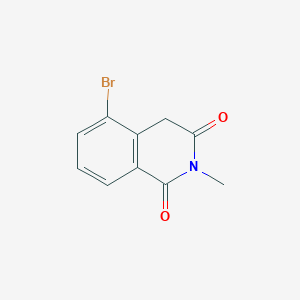
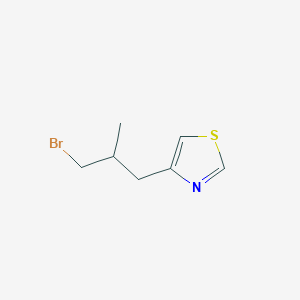
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
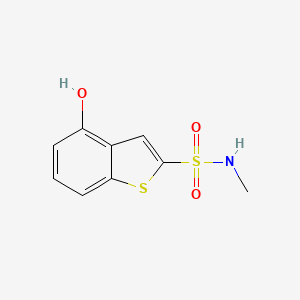
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)
